2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide typically involves multi-step organic reactions. One common method starts with the chlorination of 2-pyridinecarboxaldehyde to introduce the chloro group. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the acylation of the pyridine ring with 2-pyridinylmethylamine under controlled conditions to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chloro or trifluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide: shares structural similarities with other pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c15-11-5-9(14(16,17)18)7-20-12(11)6-13(22)21-8-10-3-1-2-4-19-10/h1-5,7H,6,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEHYMJFKJUCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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